molecular formula C6H3F2NO2 B11808435 4,5-Difluoropicolinic acid CAS No. 1260663-59-9

4,5-Difluoropicolinic acid

Katalognummer: B11808435
CAS-Nummer: 1260663-59-9
Molekulargewicht: 159.09 g/mol
InChI-Schlüssel: MXRNEBPXDNPBHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoropicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of two fluorine atoms at the 4th and 5th positions of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoropicolinic acid typically involves the fluorination of picolinic acid derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Difluoropicolinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted picolinic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoropicolinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: It is employed in the production of advanced materials, such as fluorinated polymers and specialty coatings.

Wirkmechanismus

The mechanism of action of 4,5-Difluoropicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific domains.

Vergleich Mit ähnlichen Verbindungen

    3,5-Difluoropicolinic Acid: Another fluorinated derivative with fluorine atoms at the 3rd and 5th positions.

    3-Hydroxypicolinic Acid: A hydroxylated derivative with potential biological activities.

    4-Methylhydroxypicolinic Acid: A methylated and hydroxylated derivative used in various chemical applications.

Comparison: 4,5-Difluoropicolinic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to 3,5-Difluoropicolinic acid, it may exhibit different reactivity and selectivity in chemical reactions. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in drug design and material science.

Eigenschaften

CAS-Nummer

1260663-59-9

Molekularformel

C6H3F2NO2

Molekulargewicht

159.09 g/mol

IUPAC-Name

4,5-difluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3F2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)

InChI-Schlüssel

MXRNEBPXDNPBHM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1C(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.